molecular formula C8H8BrClFNO2 B13655573 (S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride

Cat. No.: B13655573
M. Wt: 284.51 g/mol
InChI Key: GVUKYQXVACUDSQ-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid hydrochloride
  • (S)-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride
  • (S)-2-Amino-2-(3-bromo-2-chlorophenyl)acetic acid hydrochloride

Uniqueness

(S)-2-Amino-2-(3-bromo-2-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H8BrClFNO2

Molecular Weight

284.51 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-2-fluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-5-3-1-2-4(6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

GVUKYQXVACUDSQ-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N.Cl

Origin of Product

United States

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